REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=O)[CH2:17][C:18](=O)[CH:19]([CH3:21])[CH3:20])=[CH:12][CH:11]=1>C(O)(=O)C>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:1]([C:3]3[CH:8]=[N:7][CH:6]=[CH:5][N:4]=3)[N:2]=[C:18]([CH:19]([CH3:21])[CH3:20])[CH:17]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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N(N)C1=NC=CN=C1
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Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC(C(C)C)=O)=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 2 hours
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and K2CO3 (aq)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=NN1C1=NC=CN=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.27 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |